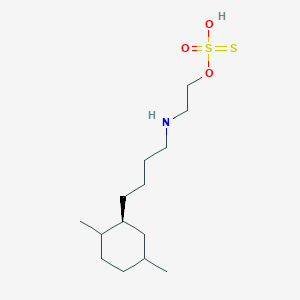
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is a complex organic compound characterized by its unique molecular structure. It contains a total of 49 atoms, including 29 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms . This compound is notable for its secondary amine group, hydroxyl group, and sulfuric acid derivative, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves multiple steps, typically starting with the preparation of the 2,5-dimethylcyclohexyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Analyse Chemischer Reaktionen
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiosulfate or amine groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic pathways. In biology, it may be employed in the study of enzyme interactions and metabolic pathways. In medicine, S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent . Industrial applications include its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The amine group may interact with enzymes or receptors, modulating their activity and leading to downstream effects . These interactions are crucial for understanding the compound’s biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can be compared with other similar compounds, such as S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate . While both compounds share a thiosulfate group and an amine group, their structural differences lead to distinct chemical and biological properties. The presence of the 2,5-dimethylcyclohexyl group in this compound imparts unique steric and electronic effects, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
21209-12-1 |
|---|---|
Molekularformel |
C14H29NO3S2 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
4-[(1S)-2,5-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C14H29NO3S2/c1-12-6-7-13(2)14(11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1 |
InChI-Schlüssel |
VMFXVPAUHSYJHT-RUXDESIVSA-N |
Isomerische SMILES |
CC1CCC([C@H](C1)CCCCNCCOS(=O)(=S)O)C |
Kanonische SMILES |
CC1CCC(C(C1)CCCCNCCOS(=O)(=S)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















